2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate
Overview
Description
2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dipropylamino group, an oxoethyl group, and a benzyloxycarbonyl-protected amino group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl-protected amino acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets. The dipropylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxoethyl group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate
- (3R)-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-phenylbutane-1-diazonium
Uniqueness
Compared to similar compounds, 2-(Dipropylamino)-2-oxoethyl 3-(((benzyloxy)carbonyl)amino)propanoate is unique due to its combination of functional groups, which allows for a broader range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for diverse biological activities .
Properties
IUPAC Name |
[2-(dipropylamino)-2-oxoethyl] 3-(phenylmethoxycarbonylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-3-12-21(13-4-2)17(22)15-25-18(23)10-11-20-19(24)26-14-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAVOXVXSHHUNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)COC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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